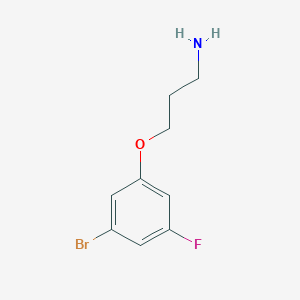![molecular formula C7H15NO B1380358 [1-(Dimethylamino)cyclobutyl]methanol CAS No. 1378667-67-4](/img/structure/B1380358.png)
[1-(Dimethylamino)cyclobutyl]methanol
Vue d'ensemble
Description
“[1-(Dimethylamino)cyclobutyl]methanol” is a chemical compound that contains a total of 38 bonds, including 15 non-H bonds, 4 rotatable bonds, 2 four-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of “[1-(Dimethylamino)cyclobutyl]methanol” is characterized by a total of 38 bonds, including 15 non-H bonds, 4 rotatable bonds, 2 four-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . The InChI code for this compound is1S/C8H17NO/c1-9(2)6-8(7-10)4-3-5-8/h10H,3-7H2,1-2H3 . Physical And Chemical Properties Analysis
“[1-(Dimethylamino)cyclobutyl]methanol” is a white solid with a molecular weight of 143.23 . The storage temperature is 0-8°C .Applications De Recherche Scientifique
Tandem Catalysis for Methanol Production
A study demonstrated the use of dimethylamine in tandem with a ruthenium catalyst for the efficient hydrogenation of carbon dioxide to methanol. This process, notable for its basic reaction conditions, emphasizes the dual role of dimethylamine, both in reacting with CO2 and in capturing intermediate formic acid, leading to a significant conversion of CO2 to methanol and dimethylformamide (Nomaan M. Rezayee, Chelsea A. Huff, & M. Sanford, 2015).
Conformational Study and Hydrogen Bonding
Research into the molecular structure of tris(2-(dimethylamino)phenyl)methanol revealed the significant role of hydrogen bonding in the conformational stability and transformations of the molecule, highlighting the dynamic equilibrium of conformers influenced by intramolecular interactions (Yong-Ping Niu et al., 2015).
Photocatalytic Chemical Reactions
1-(N,N-Dimethylamino)pyrene has been utilized as a chemical photocatalyst in organic reactions, facilitating the nucleophilic addition of methanol to certain substrates and the deprotection of N-phenylsulfonylindole, showcasing the potential for sustainable and efficient photocatalytic processes in organic synthesis (Alexander Penner, Effi Bätzner, & H. Wagenknecht, 2012).
Cyclobutane Rings in Natural Products
The isolation of cyclobutane dimers from the Colombian medicinal plant Achyrocline bogotensis and their subsequent analysis for cytokine-inducing activity demonstrate the importance of such structures in the discovery and evaluation of new pharmacologically active compounds (T. Sagawa et al., 2005).
Advances in Methanol Utilization
Methanol's role as a cornerstone in the "Methanol Economy" is highlighted by its utility in producing energy in an environmentally friendly manner, serving as a precursor for more complex chemicals and as a sustainable fuel. This encompasses methanol's synthesis from CO2 and H2, which could significantly mitigate CO2 emissions, and its application in generating hydrogen via membrane reactor technology, reflecting the broad utility and potential of methanol in sustainable energy and chemical production (F. Dalena et al., 2018).
Safety and Hazards
“[1-(Dimethylamino)cyclobutyl]methanol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7(6-9)4-3-5-7/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANQAFARJFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378667-67-4 | |
| Record name | [1-(dimethylamino)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)

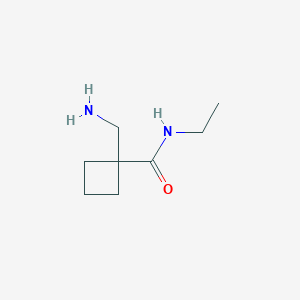
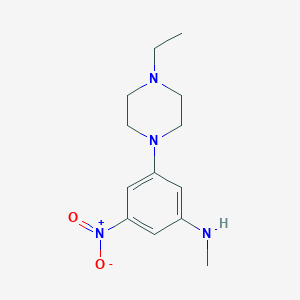

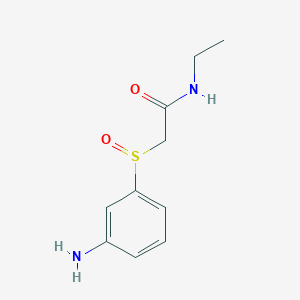
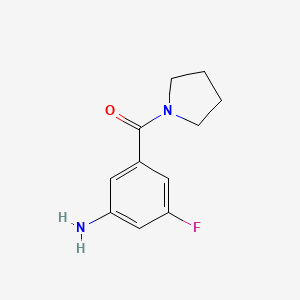

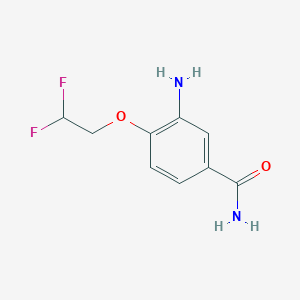
![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)

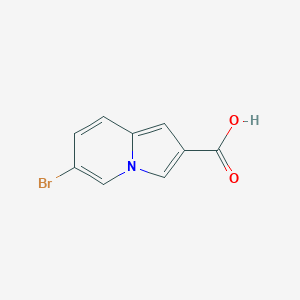
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)
